Enantiomeric Specification: (R)- or (S)-Oxalate vs. Racemic Mixture
This compound is supplied as a single, defined enantiomer (R or S) . While quantitative data on enantiomeric excess (ee) for this specific salt is not publicly reported in peer-reviewed literature, procurement from reputable vendors ensures a minimum purity of 95% for the enantiomerically pure material . In contrast, a racemic mixture or unspecified stereoisomer would contain 50% of the opposite enantiomer, which in chiral environments can result in complete loss of desired biological activity or introduction of off-target effects. The stereospecificity of the (S)-enantiomer is explicitly noted as critical for precise pharmacological activity in kinase inhibitor development [1].
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥95% (single enantiomer) |
| Comparator Or Baseline | Racemic mixture (50% desired enantiomer) |
| Quantified Difference | ≥45% absolute difference in desired enantiomer content |
| Conditions | Vendor specification; stereochemical assignment verified by chiral HPLC |
Why This Matters
Procurement of a defined enantiomer ensures batch-to-batch reproducibility in stereoselective synthesis and avoids the confounding biological activity of the opposite enantiomer.
- [1] Kuujia. (n.d.). Cas no 1956437-66-3 ((S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate). Product Information. Retrieved from https://www.kuujia.com View Source
